N,N-Bis(2-oxopropyl)prop-2-enamide
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Overview
Description
N,N-Bis(2-oxopropyl)prop-2-enamide: is an organic compound with the molecular formula C9H13NO3. This compound is characterized by the presence of two oxopropyl groups attached to a prop-2-enamide backbone. It is a derivative of acrylamide and is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(2-oxopropyl)prop-2-enamide typically involves the reaction of acrylamide with an appropriate aldehyde or ketone under acidic or basic conditions. One common method is the reaction of acrylamide with acetone in the presence of a catalyst such as sulfuric acid or copper(I) chloride. The reaction proceeds via the formation of an intermediate, which then undergoes further reactions to yield the desired product .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N,N-Bis(2-oxopropyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, yielding alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxo groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: N,N-Bis(2-oxopropyl)prop-2-enamide is used as a crosslinking agent in the synthesis of polyacrylamide gels, which are widely used in electrophoresis and chromatography .
Biology: In biological research, the compound is used to create hydrogels for cell culture and tissue engineering applications. These hydrogels provide a three-dimensional scaffold that supports cell growth and differentiation .
Industry: In industrial applications, this compound is used in the production of adhesives, coatings, and superabsorbent polymers. These materials have a wide range of uses, from construction to personal care products .
Mechanism of Action
The mechanism of action of N,N-Bis(2-oxopropyl)prop-2-enamide involves its ability to form crosslinked networks through polymerization reactions. The compound can react with other monomers or polymers to create three-dimensional structures that enhance the mechanical and chemical properties of the resulting materials . The molecular targets and pathways involved in these reactions depend on the specific application and the nature of the other reactants.
Comparison with Similar Compounds
N,N’-Methylenebisacrylamide: This compound is also a crosslinking agent used in polyacrylamide gel synthesis.
N,N’-Ethylenebisacrylamide: Another crosslinking agent with a similar function but different chemical structure.
Uniqueness: N,N-Bis(2-oxopropyl)prop-2-enamide is unique due to its specific oxopropyl groups, which impart distinct chemical and physical properties. These properties make it particularly suitable for applications requiring high mechanical strength and chemical stability .
Properties
CAS No. |
77173-78-5 |
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Molecular Formula |
C9H13NO3 |
Molecular Weight |
183.20 g/mol |
IUPAC Name |
N,N-bis(2-oxopropyl)prop-2-enamide |
InChI |
InChI=1S/C9H13NO3/c1-4-9(13)10(5-7(2)11)6-8(3)12/h4H,1,5-6H2,2-3H3 |
InChI Key |
UXCHKDIVKLAJLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CN(CC(=O)C)C(=O)C=C |
Origin of Product |
United States |
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